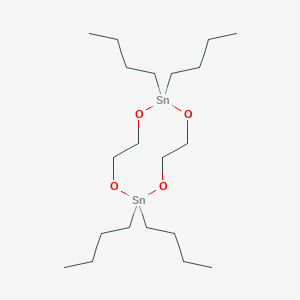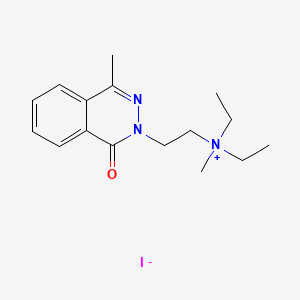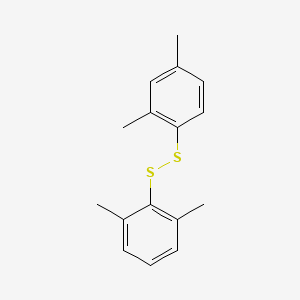![molecular formula C14H31N5 B13770656 1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- CAS No. 57137-50-5](/img/structure/B13770656.png)
1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N’-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- is a complex organic compound with a unique structure It is characterized by multiple amino groups and imine functionalities, making it a versatile molecule in various chemical reactions and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N’-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- typically involves the reaction of 1,2-ethanediamine with isopropylidene derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the imine bonds. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove any impurities and obtain a high-purity product suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N’-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine groups back to amines.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenated compounds and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imine oxides, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N’-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N’-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- involves its interaction with various molecular targets. The imine groups can form reversible covalent bonds with nucleophiles, while the amino groups can participate in hydrogen bonding and coordination with metal ions. These interactions enable the compound to modulate biological pathways and chemical reactions effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediamine, N-(2-aminoethyl)-: This compound has similar structural features but lacks the imine functionalities.
1,2-Ethanediamine, N-methyl-: This compound has a methyl group instead of the isopropylidene group.
1,2-Ethanediamine, N,N-dimethyl-: This compound has two methyl groups attached to the nitrogen atoms.
Uniqueness
1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N’-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- is unique due to its multiple imine and amino groups, which provide a versatile platform for various chemical reactions and applications. Its ability to form stable complexes with metal ions and participate in multiple types of reactions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
57137-50-5 |
|---|---|
Formule moléculaire |
C14H31N5 |
Poids moléculaire |
269.43 g/mol |
Nom IUPAC |
N'-[2-(propan-2-ylideneamino)ethyl]-N-[2-[2-(propan-2-ylideneamino)ethylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C14H31N5/c1-13(2)18-11-9-16-7-5-15-6-8-17-10-12-19-14(3)4/h15-17H,5-12H2,1-4H3 |
Clé InChI |
RNSVADAHBNMOEI-UHFFFAOYSA-N |
SMILES canonique |
CC(=NCCNCCNCCNCCN=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


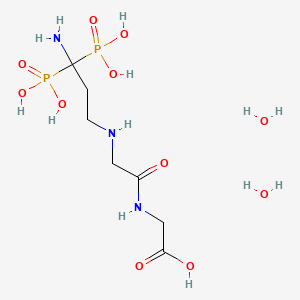
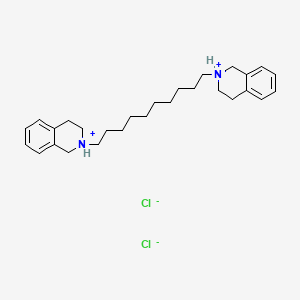
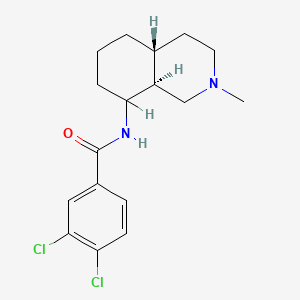
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfite](/img/structure/B13770582.png)
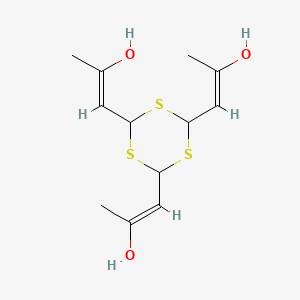
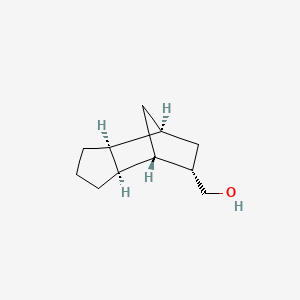
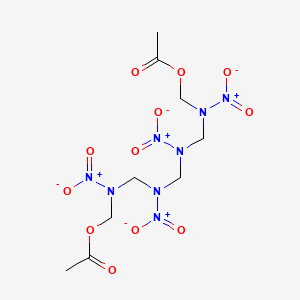
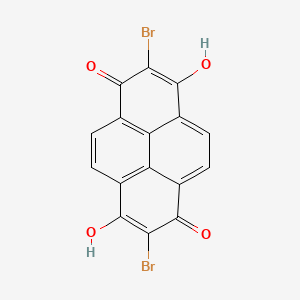
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13770623.png)
